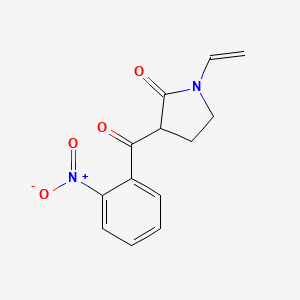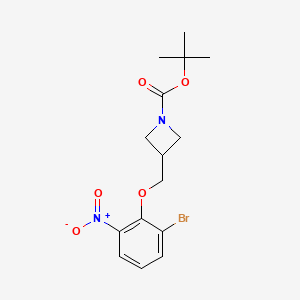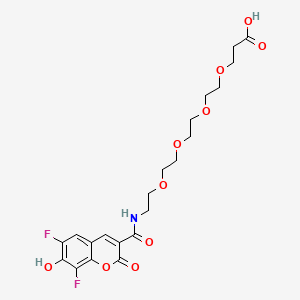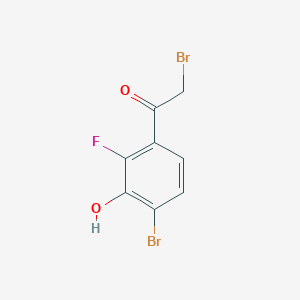
4'-Bromo-2'-fluoro-3'-hydroxyphenacyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Bromo-2’-fluoro-3’-hydroxyphenacyl bromide is an organic compound that belongs to the class of phenacyl bromides These compounds are characterized by the presence of a bromine atom attached to the phenacyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-2’-fluoro-3’-hydroxyphenacyl bromide typically involves the bromination of a precursor compound. One common method is the bromination of 2’-fluoro-3’-hydroxyacetophenone using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 4’-Bromo-2’-fluoro-3’-hydroxyphenacyl bromide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Bromo-2’-fluoro-3’-hydroxyphenacyl bromide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine or thiol.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of 4’-Bromo-2’-fluoro-3’-hydroxybenzaldehyde.
Reduction: Formation of 4’-Bromo-2’-fluoro-3’-hydroxyphenethyl alcohol.
Applications De Recherche Scientifique
4’-Bromo-2’-fluoro-3’-hydroxyphenacyl bromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4’-Bromo-2’-fluoro-3’-hydroxyphenacyl bromide involves its ability to act as an electrophile due to the presence of the bromine atom. This makes it reactive towards nucleophiles, allowing it to participate in various substitution reactions. The hydroxyl and fluoro groups can also influence its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenacyl Bromide: Lacks the fluoro and hydroxy substituents, making it less versatile in certain reactions.
4-Bromo-2-fluorobiphenyl: Similar structure but lacks the hydroxy group, affecting its reactivity and applications.
4-Bromo-2-fluoro-3-hydroxyphenylacetic acid:
Uniqueness
4’-Bromo-2’-fluoro-3’-hydroxyphenacyl bromide is unique due to the combination of bromine, fluoro, and hydroxy substituents, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
Propriétés
Formule moléculaire |
C8H5Br2FO2 |
|---|---|
Poids moléculaire |
311.93 g/mol |
Nom IUPAC |
2-bromo-1-(4-bromo-2-fluoro-3-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5Br2FO2/c9-3-6(12)4-1-2-5(10)8(13)7(4)11/h1-2,13H,3H2 |
Clé InChI |
WYCWEMKLYLBHPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(=O)CBr)F)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13719711.png)
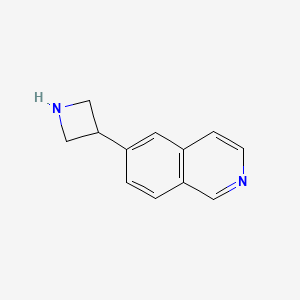
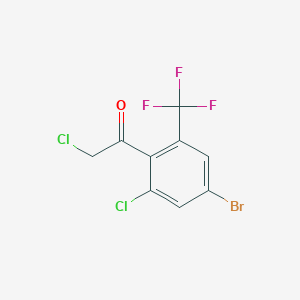


![3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B13719734.png)
